Z-LEHD-fmk
Overview
Description
Z-LEHD-fmk is a synthetic compound known for its role as an irreversible and cell-permeable inhibitor of caspase-9, an enzyme involved in the apoptosis pathway. This compound is widely used in scientific research to study apoptosis and related cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-LEHD-fmk is synthesized through a series of peptide coupling reactions. The key steps involve the coupling of a peptide sequence with a fluoromethyl ketone (fmk) group. The peptide sequence typically includes leucine, glutamic acid, histidine, and aspartic acid. The final product is O-methylated at the P1 position on aspartic acid to enhance stability and cell permeability .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. The process includes solid-phase peptide synthesis (SPPS) followed by purification using high-performance liquid chromatography (HPLC). The compound is then lyophilized and stored as a powder .
Chemical Reactions Analysis
Types of Reactions
Z-LEHD-fmk primarily undergoes substitution reactions due to the presence of the fluoromethyl ketone group. It can also participate in hydrolysis reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Hydrolysis Reactions: Occur in the presence of water and mild acidic or basic conditions.
Major Products
The major products formed from these reactions include modified peptides and hydrolyzed fragments of the original compound .
Scientific Research Applications
Z-LEHD-fmk is extensively used in various fields of scientific research:
Mechanism of Action
Z-LEHD-fmk exerts its effects by irreversibly binding to the active site of caspase-9, thereby inhibiting its activity. This inhibition prevents the cleavage of downstream substrates involved in the apoptosis pathway. The compound’s O-methylation at the P1 position enhances its stability and cell permeability, allowing it to effectively inhibit caspase-9 within cells .
Comparison with Similar Compounds
Similar Compounds
Z-IETD-fmk: An inhibitor of caspase-8.
Z-VAD-fmk: A pan-caspase inhibitor.
Z-FA-fmk: A control inhibitor with no specific caspase target
Uniqueness
Z-LEHD-fmk is unique due to its selectivity for caspase-9 and its ability to protect normal cells while permitting the death of cancer cells. This selective inhibition makes it a valuable tool in apoptosis research and potential therapeutic applications .
Properties
IUPAC Name |
methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43FN6O10/c1-19(2)12-24(39-32(46)49-17-20-8-6-5-7-9-20)30(44)36-22(10-11-27(41)47-3)29(43)38-25(13-21-16-34-18-35-21)31(45)37-23(26(40)15-33)14-28(42)48-4/h5-9,16,18-19,22-25H,10-15,17H2,1-4H3,(H,34,35)(H,36,44)(H,37,45)(H,38,43)(H,39,46)/t22-,23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRKBEPGVHOXSV-QORCZRPOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43FN6O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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